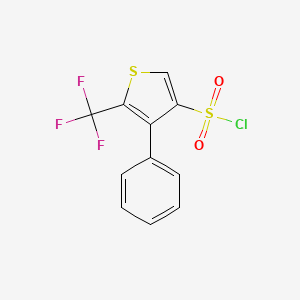

4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl Chloride

Beschreibung

Eigenschaften

IUPAC Name |

4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3O2S2/c12-19(16,17)8-6-18-10(11(13,14)15)9(8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYDWXUOQYZLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC=C2S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381803 | |

| Record name | 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680215-52-5 | |

| Record name | 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Introduction of Trifluoromethyl Group

The trifluoromethyl group is commonly introduced by:

- Direct trifluoromethylation using trifluoromethyl copper or other trifluoromethyl active species reacting with halogenated thiophene derivatives.

- Halogen exchange methods where chlorinated intermediates undergo fluorination to yield trifluoromethylated products.

- Use of trifluoromethyl-containing building blocks such as trifluoroacetates or trifluoroacetyl chlorides in cyclocondensation reactions to form trifluoromethyl-substituted heterocycles.

These methods are well-documented in the synthesis of trifluoromethylpyridines and can be adapted for thiophene systems.

Sulfonyl Chloride Group Installation

Chlorosulfonation and Diazotization Routes

The sulfonyl chloride group is typically introduced by:

- Chlorosulfonation of the thiophene ring using chlorosulfonic acid or sulfuryl chloride, followed by conversion to sulfonyl chloride.

- Diazotization of amino-substituted intermediates followed by Sandmeyer-type reactions with sulfur dioxide and cuprous chloride to yield sulfonyl chlorides.

For example, the preparation of 4-chloro-3-(trifluoromethyl)benzene sulfonyl chloride involves nitration, catalytic reduction to aniline, diazotization, and reaction with sulfur dioxide and cuprous chloride to form the sulfonyl chloride. Similar strategies can be applied to thiophene derivatives.

Alternative Electrochemical Sulfonyl Chloride Synthesis

Recent advances include electrochemical oxidative methods to convert thiols or disulfides into sulfonyl chlorides under mild, environmentally benign conditions. This method could be adapted for trifluoromethylated thiophenes bearing thiol groups, enabling direct sulfonyl chloride formation without harsh reagents.

Data Tables Summarizing Related Reaction Conditions and Yields

Research Findings and Notes

- The vapor-phase chlorination/fluorination method is highly effective for introducing trifluoromethyl groups on aromatic heterocycles but requires high temperatures and specialized catalysts.

- Catalytic reduction of nitro intermediates to amines is a key step before diazotization and sulfonyl chloride formation, with iron powder and hydrochloric acid being common reagents.

- Electrochemical methods offer a green alternative for sulfonyl chloride synthesis, reducing reaction times and avoiding hazardous reagents.

- Purification often involves distillation and crystallization to achieve high purity sulfonyl chlorides, critical for downstream applications.

- The phenyl substituent is typically introduced via cross-coupling reactions, which are well-established for thiophene derivatives.

Analyse Chemischer Reaktionen

Types of Reactions

4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different thiophene derivatives.

Coupling Reactions: The phenyl and trifluoromethyl groups can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Typical conditions involve the use of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane) at room temperature.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids (e.g., phenylboronic acid) are used under mild conditions.

Major Products Formed

Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Oxidation and Reduction: Various oxidized and reduced thiophene derivatives.

Coupling Reactions: Complex molecules with extended aromatic systems.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : This compound serves as an essential building block in the synthesis of more complex organic molecules. It is particularly useful in developing pharmaceuticals and agrochemicals due to its ability to undergo various substitution reactions.

- Reactivity : The sulfonyl chloride moiety allows for diverse reactions, including oxidation and reduction processes, as well as coupling reactions that yield complex aromatic systems.

Biology

- Modification of Biomolecules : The compound is employed in modifying biomolecules such as peptides and proteins. This modification aids in studying their structure and function, providing insights into biochemical pathways and interactions.

Medicine

- Drug Development : Research indicates potential applications in designing enzyme inhibitors and receptor modulators. The incorporation of trifluoromethyl and sulfonyl groups has been shown to enhance biological activity significantly .

- Anticancer Properties : Case studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, showing promise for future therapeutic applications .

Industrial Applications

- Production of Specialty Chemicals : It is utilized in producing specialty chemicals and materials, including polymers and dyes. Its reactivity allows for the creation of tailored materials with specific properties.

Structure-Activity Relationship (SAR)

Studies indicate that the presence of both trifluoromethyl and sulfonyl groups can significantly alter the lipophilicity and electronic properties of the compound, enhancing its interactions with biological targets. This modification is essential for improving the efficacy of potential pharmaceutical agents .

Anticancer Properties

A recent study evaluated thiophene derivatives, including 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride, against multiple cancer cell lines. The results indicated enhanced cytotoxicity compared to non-modified analogs, highlighting the compound's potential as an anticancer agent .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of thiophene derivatives. Certain substitutions improved activity against resistant bacterial strains, emphasizing the role of the sulfonyl group in mediating these effects .

Wirkmechanismus

The mechanism of action of 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity

- IUPAC Name : 4-Phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride

- CAS Number : 680215-52-5

- Molecular Formula : C₁₁H₆ClF₃O₂S₂

- Molecular Weight : 326.75 g/mol

- Structural Features : A thiophene ring substituted with a phenyl group at position 4, a trifluoromethyl (-CF₃) group at position 5, and a sulfonyl chloride (-SO₂Cl) group at position 3 (Figure 1).

Key Properties

- The trifluoromethyl group enhances electron-withdrawing effects, increasing electrophilic reactivity of the sulfonyl chloride moiety .

- The phenyl group contributes to lipophilicity, improving membrane permeability in biological systems .

- Applications include use as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science .

Comparison with Structurally Similar Compounds

Structural Analogues in the Sulfonyl Chloride Family

Below is a comparative analysis of the target compound with other sulfonyl chlorides, focusing on substituent effects and reactivity:

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups: The -CF₃ group in the target compound increases the electrophilicity of the sulfonyl chloride, making it more reactive in nucleophilic substitutions compared to non-fluorinated analogues (e.g., 4-phenyl-5-methylthiophene-3-sulfonyl chloride) .

- Aromatic System Differences :

- Thiophene vs. Benzene : Thiophene-based sulfonyl chlorides (e.g., the target compound) exhibit higher reactivity in cross-coupling reactions due to the electron-rich sulfur atom, unlike benzene derivatives (e.g., 2,3,6-trifluorobenzenesulfonyl chloride) .

- Hybrid Systems : Compounds like 4-[5-(trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride combine heterocycles, offering unique binding properties in medicinal chemistry .

Biologische Aktivität

4-Phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride (CAS No. 680215-52-5) is a sulfonyl chloride derivative featuring a trifluoromethyl group, which significantly enhances its biological activity. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₆ClF₃O₂S₂

- Molecular Weight : 326.74 g/mol

- Chemical Structure : The compound consists of a thiophene ring substituted with a phenyl group and a trifluoromethyl group at specific positions, contributing to its unique reactivity and biological properties.

Anticancer Activity

Research has shown that compounds containing trifluoromethyl and sulfonyl groups exhibit promising anticancer properties. Studies have reported the effectiveness of similar compounds against various human cancer cell lines:

In vitro studies indicate that the introduction of trifluoromethyl groups can enhance the potency of these compounds against cancer cells, potentially through mechanisms involving apoptosis induction and inhibition of key signaling pathways.

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been documented, showcasing their ability to inhibit various bacterial strains. For instance, compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MICs) ranging from 128 to 256 µg/mL against Staphylococcus aureus . The presence of the sulfonyl chloride moiety is believed to contribute to this activity by facilitating interactions with bacterial targets.

Enzyme Inhibition

The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the binding affinity of compounds to enzyme targets. For example, studies on related structures have indicated that such modifications can lead to significant inhibition of enzymes involved in cancer progression and microbial resistance .

Structure-Activity Relationship (SAR)

The incorporation of both trifluoromethyl and sulfonyl groups has been shown to improve biological activity significantly. SAR studies suggest that these modifications can alter lipophilicity and electronic properties, leading to enhanced interactions with biological targets .

Case Studies

-

Study on Anticancer Properties :

A recent study evaluated a series of thiophene derivatives, including those with sulfonyl and trifluoromethyl substitutions, against multiple cancer cell lines. The findings indicated that these modifications resulted in enhanced cytotoxicity compared to non-modified analogs . -

Antimicrobial Evaluation :

Another investigation focused on the antimicrobial properties of thiophene derivatives, revealing that certain substitutions led to improved activity against resistant bacterial strains. The study highlighted the role of the sulfonyl group in mediating these effects .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of thiophene-sulfonyl chlorides typically involves chlorosulfonation of the parent thiophene derivative. For trifluoromethyl-substituted thiophenes, regioselective sulfonation is critical. A two-step approach may be employed:

Sulfonation : Introduce the sulfonic acid group at the 3-position using chlorosulfonic acid under controlled temperature (0–5°C) to minimize side reactions.

Chlorination : Treat the intermediate with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to generate the sulfonyl chloride.

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of chlorinating agents to improve yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer :

- Analytical Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., phenyl, trifluoromethyl groups) and absence of residual solvents.

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or HRMS) and detect potential byproducts.

- Elemental Analysis : Ensure ≥95% purity by matching calculated and observed C, H, N, S, and F content.

- Crystallography : If crystalline, X-ray diffraction resolves stereochemical ambiguities. For non-crystalline samples, compare spectral data with literature (e.g., SEW2871 derivatives in ) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during sulfonyl chloride synthesis, particularly with electron-deficient thiophene cores?

- Methodological Answer :

- Electron-deficient systems (e.g., trifluoromethyl-substituted thiophenes) are prone to over-sulfonation or decomposition. Mitigation strategies include:

- Low-Temperature Reactions : Conduct sulfonation below 5°C to suppress electrophilic aromatic substitution at unintended positions.

- Inert Atmosphere : Use nitrogen/argon to prevent hydrolysis of intermediates.

- Protecting Groups : Temporarily block reactive sites (e.g., phenyl rings) with trimethylsilyl groups, which are later removed under mild conditions.

- Case Study : highlights analogous oxadiazole-thiophene systems where steric hindrance from the phenyl group directs regioselective sulfonation .

Q. How does the sulfonyl chloride group influence the compound’s reactivity in nucleophilic substitution reactions, and how can this be exploited in drug discovery?

- Methodological Answer :

- Reactivity Profile : The sulfonyl chloride moiety is highly electrophilic, enabling reactions with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonyl thioethers.

- Drug Discovery Applications :

- Targeted Covalent Inhibitors : Use the sulfonyl chloride to covalently modify cysteine residues in enzymes (e.g., kinase inhibitors).

- Prodrug Design : Conjugate with hydroxyl-containing bioactive molecules (e.g., anthracyclines in ) for controlled release.

- Example : details SEW2871, a structurally related S1P1 receptor agonist, where the sulfonyl chloride derivative could serve as a precursor for prodrug development .

Q. What computational or experimental approaches resolve contradictions in reported biological activities of sulfonyl chloride derivatives?

- Methodological Answer :

- Data Contradiction Analysis :

Docking Studies : Compare binding affinities of the sulfonyl chloride and its derivatives (e.g., sulfonamides) to receptors like S1P1 ( ).

Metabolic Stability Assays : Assess hydrolysis rates in serum (e.g., via LC-MS) to differentiate intrinsic activity from prodrug effects.

Receptor Profiling : Use GTPγS binding assays ( ) to confirm target specificity and rule off-target interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.